3-Chloro-7-iodobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-iodobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodobenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds, a common method for constructing isoxazole rings . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods often require catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-iodobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: As an isoxazole derivative, it can engage in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce complex heterocyclic compounds.
Scientific Research Applications
3-Chloro-7-iodobenzo[d]isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Chloro-7-iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological effects .
Comparison with Similar Compounds
- 3-Chlorobenzo[d]isoxazole
- 7-Iodobenzo[d]isoxazole
- 3,5-Dichlorobenzo[d]isoxazole
Comparison: 3-Chloro-7-iodobenzo[d]isoxazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research .
Properties
Molecular Formula |
C7H3ClINO |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
3-chloro-7-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H |
InChI Key |
OUGPGKJUIDRACI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.